molecular formula C21H31N3O3 B2859103 N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide CAS No. 954085-02-0

N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Cat. No. B2859103
M. Wt: 373.497
InChI Key: CBMLWLOZICVLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide, also known as CPI-0610, is a novel small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. CPI-0610 is a selective inhibitor of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. BET proteins are known to play a critical role in the development and progression of various diseases, including cancer and inflammation.

Scientific Research Applications

Polyamine Analogue-Induced Programmed Cell Death

Research on polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, has shown their role in inducing programmed cell death in sensitive cell types, highlighting a potential mechanism for selective cytotoxic activity against cancer cells. The study suggests that the induced cell death may be partly due to oxidative stress from H2O2 production, indicating a general mechanism for cellular suicide under specific stimuli (Ha et al., 1997).

Novel Synthetic Approaches to Oxalamides

A novel synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement has been developed. This methodology provides a new route for both anthranilic acid derivatives and oxalamides, important in various chemical syntheses (Mamedov et al., 2016).

Anticholinesterase Activity of Oxalamide Derivatives

Several new oxalamide derivatives have been synthesized and evaluated as acetyl- and butyryl-cholinesterase inhibitors, showcasing potential for Alzheimer’s disease treatment. Molecular modeling and docking studies were utilized to understand the enzyme-inhibitor interactions, demonstrating the therapeutic potential of these compounds (Yerdelen et al., 2015).

Nucleating Agent for Polymer Crystallization

A study on the use of oxalamide derivatives as nucleating agents for polymers, such as poly(1,4-butylene adipate), has been conducted. These agents significantly influence the crystallization behavior, rate, and thermal stability of polymers, offering insights into materials science for improved polymer processing and performance (Yang et al., 2017).

properties

IUPAC Name

N'-cyclopentyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c25-20(21(26)23-18-10-4-5-11-18)22-12-6-7-13-24-14-15-27-19(16-24)17-8-2-1-3-9-17/h1-3,8-9,18-19H,4-7,10-16H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMLWLOZICVLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide

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